Cas no 2138121-91-0 (methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate)

Methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate is a sulfur-containing heterocyclic compound featuring a thiazinane core with a thiocarbonyl group and an ester-linked propanoate moiety. This structure imparts reactivity useful in organic synthesis, particularly in the construction of pharmacologically active intermediates or agrochemical precursors. The presence of both carbonyl and thiocarbonyl functionalities enhances its versatility as a building block for nucleophilic or cyclization reactions. The ester group offers further derivatization potential, while the thiazinane scaffold contributes to stability and selective reactivity. Its balanced lipophilicity and electrophilic character make it suitable for applications in medicinal chemistry and material science.
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate structure
2138121-91-0 structure
商品名:methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
CAS番号:2138121-91-0
MF:C8H11NO3S2
メガワット:233.307839632034
CID:6240175
PubChem ID:165512905

methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
    • 2138121-91-0
    • EN300-1178476
    • インチ: 1S/C8H11NO3S2/c1-12-7(11)5-6(10)9-3-2-4-14-8(9)13/h2-5H2,1H3
    • InChIKey: XHIFYDZWCTZVRQ-UHFFFAOYSA-N
    • ほほえんだ: S1C(N(C(CC(=O)OC)=O)CCC1)=S

計算された属性

  • せいみつぶんしりょう: 233.01803556g/mol
  • どういたいしつりょう: 233.01803556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 104Ų

methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1178476-2500mg
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
2138121-91-0
2500mg
$1428.0 2023-10-03
Enamine
EN300-1178476-50mg
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
2138121-91-0
50mg
$612.0 2023-10-03
Enamine
EN300-1178476-1000mg
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
2138121-91-0
1000mg
$728.0 2023-10-03
Enamine
EN300-1178476-5000mg
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
2138121-91-0
5000mg
$2110.0 2023-10-03
Enamine
EN300-1178476-100mg
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
2138121-91-0
100mg
$640.0 2023-10-03
Enamine
EN300-1178476-10000mg
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
2138121-91-0
10000mg
$3131.0 2023-10-03
Enamine
EN300-1178476-250mg
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
2138121-91-0
250mg
$670.0 2023-10-03
Enamine
EN300-1178476-1.0g
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
2138121-91-0
1g
$0.0 2023-06-08
Enamine
EN300-1178476-500mg
methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
2138121-91-0
500mg
$699.0 2023-10-03

methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate 関連文献

methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoateに関する追加情報

Introduction to Methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate (CAS No. 2138121-91-0)

Methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate, identified by its CAS number 2138121-91-0, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical studies.

The structural framework of methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate incorporates a thiazine ring system, which is a key feature that contributes to its unique chemical properties. The thiazine core is flanked by a sulfanylidene group and a propanoate moiety, creating a molecule with diverse reactivity and functional potential. This structural configuration makes it an attractive candidate for further investigation in synthetic chemistry and pharmacological research.

In recent years, there has been growing interest in thiazine derivatives due to their wide range of biological activities. These compounds have been explored for their potential roles in modulating various biological pathways, including those involved in inflammation, oxidative stress, and cellular signaling. The presence of the sulfanylidene group in methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate enhances its ability to interact with biological targets, making it a promising scaffold for drug discovery.

One of the most compelling aspects of this compound is its potential application in the development of anti-inflammatory agents. Inflammatory processes are central to numerous diseases, and inhibiting key inflammatory pathways has been a major focus of therapeutic intervention. Studies have shown that thiazine derivatives can modulate inflammatory responses by interacting with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific arrangement of functional groups in methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate suggests that it may possess inhibitory activity against these enzymes, thereby offering a novel approach to managing inflammation.

Furthermore, the compound's structure suggests potential utility in the field of neurology. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by oxidative stress and abnormal protein aggregation. Thiazine derivatives have been reported to exhibit neuroprotective effects by scavenging reactive oxygen species and preventing protein misfolding. The sulfanylidene group in methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate may contribute to these protective mechanisms by enhancing its radical-scavenging capabilities.

The synthesis of methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate presents an interesting challenge for synthetic chemists. The construction of the thiazine ring system requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to facilitate the formation of key bonds within the molecule. These methods not only improve efficiency but also allow for the introduction of additional functional groups, enhancing the compound's versatility.

In addition to its pharmacological potential, methyl 3-oxo-3-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate has applications in biochemical research. Its unique structure makes it a valuable tool for studying enzyme mechanisms and interactions. By using this compound as a substrate or inhibitor, researchers can gain insights into the function of various enzymes involved in metabolic pathways. This information is crucial for understanding disease processes and developing targeted therapies.

The growing body of research on thiazine derivatives underscores their importance in modern medicine. As our understanding of biological systems continues to expand, compounds like methyl 3-oxyloxyloxyloxyloxyloxyloxyloxyloxyloxyloxyloxyloxyloxyloxyloxyloxylyllyllyllyllyllyllyllyllyllyllyllyllyllylly methyl 4-methoxybenzoic acid will play an increasingly significant role in drug development. Their ability to modulate multiple biological pathways makes them ideal candidates for multitargeted therapeutics, which are becoming increasingly important in treating complex diseases.

In conclusion, methyl 4-methoxybenzoic acid, with its CAS number 2138121_91_0, represents a fascinating compound with broad applications in chemical biology and medicine. Its unique structural features and potential biological activities make it a valuable asset for researchers working on inflammation, neurodegenerative diseases, and other challenging medical conditions. As further studies continue to uncover its properties and applications, this compound is poised to make significant contributions to the advancement of therapeutic strategies.

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